molecular formula C18H23FN4O3S2 B2940109 (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone CAS No. 1214820-59-3

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone

Katalognummer B2940109
CAS-Nummer: 1214820-59-3
Molekulargewicht: 426.53
InChI-Schlüssel: USCDZOWWJJAJRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . It’s part of a new library of compounds that have been designed and synthesized through a multi-step procedure . The compound is evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .


Synthesis Analysis

The synthesis of this compound involves a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The molecular structure of this compound was analyzed based on IR, 1H NMR, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The synthesized compounds were evaluated for their antibacterial activity by the agar diffusion method . Three of them were found to be active .

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

A study by Prasad et al. (2018) focused on the synthesis, structural exploration, and Hirshfeld surface analysis of a bioactive heterocycle closely related to the compound . Although not the exact compound, the research highlighted the antiproliferative activity of similar heterocyclic compounds and their potential in drug discovery, especially in targeting cancer cells. The study emphasizes the importance of molecular structure and intermolecular interactions in determining the biological activity of such compounds (Prasad et al., 2018).

Microwave-Assisted Synthesis

Moreno-Fuquen et al. (2019) developed an efficient approach for the synthesis of related compounds through microwave-assisted Fries rearrangement. This method highlights the importance of catalyst- and solvent-free conditions in the synthesis of complex organic molecules, potentially including the compound of interest. Such techniques can improve the efficiency and sustainability of producing pharmacologically relevant molecules (Moreno-Fuquen et al., 2019).

Antipsychotic Potential

Raviña et al. (2000) investigated a series of novel butyrophenones for their antipsychotic potential, which included compounds with structural motifs similar to the compound . This research demonstrates the potential application of such compounds in developing new treatments for psychiatric disorders, emphasizing the role of dopamine and serotonin receptors in their pharmacological activity (Raviña et al., 2000).

Anticonvulsant Agents

Malik and Khan (2014) explored the design and synthesis of derivatives as sodium channel blockers and anticonvulsant agents. Although focusing on slightly different chemical entities, the study underscores the broader application of complex heterocycles in neurological disorders. The research provides a basis for the potential use of the compound in modulating ion channels to treat epilepsy or related conditions (Malik & Khan, 2014).

Antimicrobial Activity

Patel et al. (2011) synthesized new pyridine derivatives, including compounds with benzothiazole substructures similar to the compound , and evaluated their antimicrobial activity. This study highlights the potential application of such compounds in combating bacterial and fungal infections, providing a pathway for the development of new antimicrobial agents (Patel et al., 2011).

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its biological activity. The compound could be screened for other potential activities, and its structure could be further modified to enhance its drugability .

Eigenschaften

IUPAC Name

[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O3S2/c1-28(25,26)23-7-3-2-4-15(23)17(24)21-8-10-22(11-9-21)18-20-14-6-5-13(19)12-16(14)27-18/h5-6,12,15H,2-4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCDZOWWJJAJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.